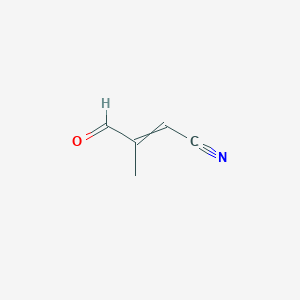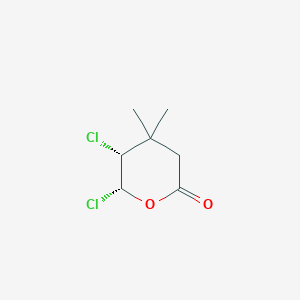
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one is a chemical compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanones, which are cyclic ethers with a ketone functional group. The presence of chlorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one typically involves the chlorination of a precursor compound under controlled conditions. One common method includes the reaction of 4,4-dimethyloxan-2-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at a temperature range of 0-5°C to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of chlorine gas and the catalyst, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed
Hydroxylated Derivatives: Formed from nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Scientific Research Applications
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one involves its interaction with specific molecular targets. The chlorine atoms and the ketone group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-one: Unique due to its specific stereochemistry and functional groups.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R,6R)-5,6-Dichloro-4,4-dimethyloxan-2-carboxylic acid: Contains a carboxyl group, leading to different reactivity and applications.
Properties
CAS No. |
79749-61-4 |
|---|---|
Molecular Formula |
C7H10Cl2O2 |
Molecular Weight |
197.06 g/mol |
IUPAC Name |
(5R,6R)-5,6-dichloro-4,4-dimethyloxan-2-one |
InChI |
InChI=1S/C7H10Cl2O2/c1-7(2)3-4(10)11-6(9)5(7)8/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
CHYAUGYEJQOKDH-WDSKDSINSA-N |
Isomeric SMILES |
CC1(CC(=O)O[C@@H]([C@@H]1Cl)Cl)C |
Canonical SMILES |
CC1(CC(=O)OC(C1Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


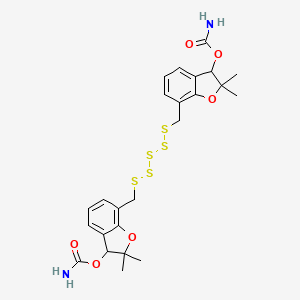
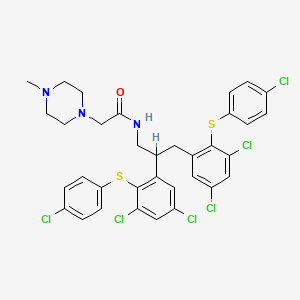
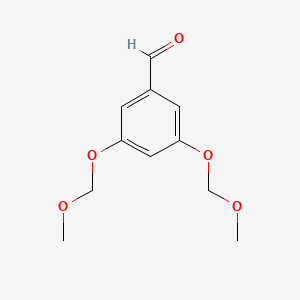
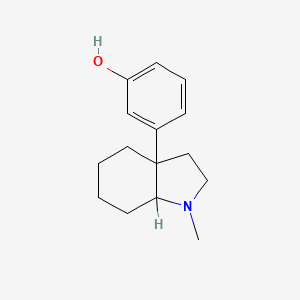
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
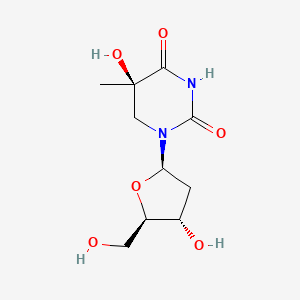
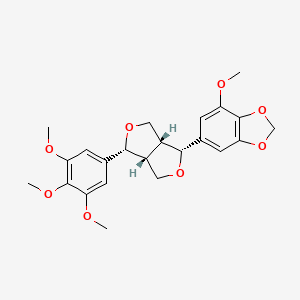
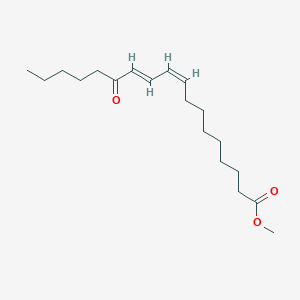
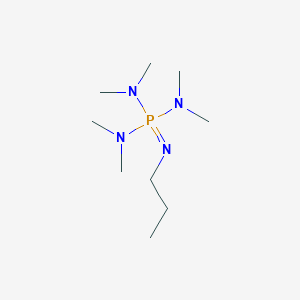
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
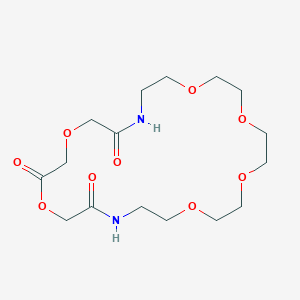
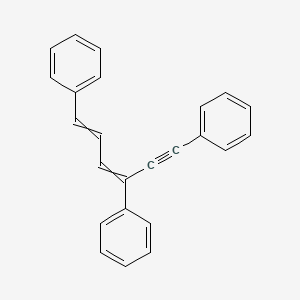
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
